3-Benzoyl-1-methylpyridin-1-ium iodide
Overview
Description
3-Benzoyl-1-methylpyridin-1-ium iodide is a chemical compound characterized by its benzoyl group attached to a methylated pyridinium ring, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridin-1-ium iodide with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium iodide or potassium iodide.
Major Products Formed:
Oxidation: The compound can be oxidized to form 3-benzoyl-1-methylpyridin-1-ium oxide.
Reduction: Reduction can yield 3-benzoyl-1-methylpyridin-1-ium hydride.
Substitution: Substitution reactions can lead to the formation of various substituted pyridinium derivatives.
Scientific Research Applications
3-Benzoyl-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed as a fluorescent probe for detecting pH changes in biological systems.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Benzoyl-1-methylpyridin-1-ium iodide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
1-Methylpyridinium iodide
Benzoyl chloride
3-Benzoyl-1-methylpyridin-1-ium oxide
3-Benzoyl-1-methylpyridin-1-ium hydride
This comprehensive overview highlights the significance of 3-Benzoyl-1-methylpyridin-1-ium iodide in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO.HI/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDDSBZHTYDLOQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503327 | |
Record name | 3-Benzoyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34285-39-7 | |
Record name | NSC122823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzoyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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